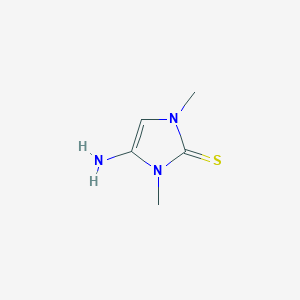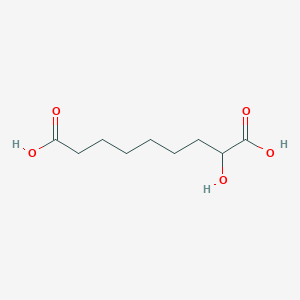
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione is a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione can be synthesized through several methods. One common approach involves the alkylation of 2-mercapto-1-methylimidazole followed by thermal isomerization of S-alkyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted imidazoline-2-thione derivatives .
科学的研究の応用
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but lacks the amino group at the 4-position.
1-Amino-3-methylimidazoline-2-thione: Contains an amino group but differs in the substitution pattern.
Uniqueness
4-Amino-1,3-dimethyl-1H-imidazole-2(3H)-thione is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties.
特性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC名 |
4-amino-1,3-dimethylimidazole-2-thione |
InChI |
InChI=1S/C5H9N3S/c1-7-3-4(6)8(2)5(7)9/h3H,6H2,1-2H3 |
InChIキー |
FILNVQFDAMGPOQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N(C1=S)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)


![2-[2-(4-Fluorophenyl)ethyl]benzoic acid](/img/structure/B8625804.png)

![tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)



![4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B8625835.png)


